2,8-Diazaspiro[4.5]decan-1-one: A Core Scaffold for Kinase Inhibitors
2,8-Diazaspiro[4.5]decan-1-one: A Core Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a heterocyclic motif of growing importance in medicinal chemistry. Characterized by a spirocyclic system containing a γ-lactam fused to a piperidine ring, this structure has emerged as a privileged core for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the known basic properties, synthesis, and, most significantly, the therapeutic applications of its derivatives, with a focus on their roles in modulating key signaling pathways relevant to inflammatory diseases.
Physicochemical Properties
While extensive experimental data for the unsubstituted parent compound is limited, available information provides a foundational profile. The core structure's characteristics are pivotal for its utility as a scaffold in drug design, influencing solubility, membrane permeability, and metabolic stability.
Table 1: Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-1-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molar Mass | 154.21 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | ~130-132 °C | [1] |
| Boiling Point | 360 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Flash Point | 171 °C | [1] |
| Refractive Index | 1.533 | [1] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, dimethylformamide (DMF) |[1] |
Synthesis and Experimental Protocols
The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core and its derivatives is crucial for further investigation and development. Methodologies often involve multi-step sequences to construct the spirocyclic system.
A reported synthesis for the core scaffold involves a two-step process, beginning with the reaction of dimethyl adipate and malononitrile.[1] This is followed by a cyclization reaction to form the final spirocyclic lactam.
*Note: The reagent cited as "thizone" is ambiguous and may refer to a specific, proprietary, or mistranslated chemical.[1] Further clarification from the primary source would be required for exact replication.
While not specific to the γ-lactam in 2,8-diazaspiro[4.5]decan-1-one, the Staudinger ketene-imine cycloaddition is a cornerstone for synthesizing spiro-β-lactams and provides a representative protocol for constructing spirocyclic lactam systems.[3][4]
Objective: To synthesize a spiro-lactam via the [2+2] cycloaddition of a ketene and a diimine.
Materials:
-
Acid chloride precursor (e.g., allyloxyacetyl chloride)
-
Diimine substrate
-
Triethylamine (TEA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Nitrogen gas atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the acid chloride (4 mmol) in dry CH₂Cl₂ (5 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.[3]
-
A solution of TEA (8 mmol) in dry CH₂Cl₂ (5 mL) is added dropwise to the cooled acid chloride solution.[3]
-
The mixture is stirred for 30 minutes at 0 °C to facilitate the in-situ generation of the ketene.
-
A solution of the corresponding diimine (1 mmol) in dry CH₂Cl₂ (5 mL) is then added dropwise over a period of 2 hours.[3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.
-
Upon completion, the organic layer is washed sequentially with water and a 10% sodium carbonate (Na₂CO₃) solution.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude spiro-lactam product.
-
Purification is typically performed using column chromatography.
Biological Activity and Therapeutic Potential
The most compelling data for the 2,8-diazaspiro[4.5]decan-1-one scaffold comes from the potent biological activities of its derivatives. These compounds have been identified as highly effective kinase inhibitors, targeting key nodes in inflammatory signaling pathways.
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] RIPK1 is a critical kinase that controls necroptosis, a form of programmed lytic cell death that drives inflammation in numerous diseases.[5] By inhibiting RIPK1, these compounds can block the necroptotic pathway, presenting a therapeutic strategy for various inflammatory conditions.
Table 2: Activity of Lead RIPK1 Inhibitor
| Compound | Target | IC₅₀ | Biological Model | Source |
|---|---|---|---|---|
| Compound 41 | RIPK1 | 92 nM | In vitro kinase assay | [5][6] |
| Compound 41 | Necroptosis | Significant anti-necroptotic effect | U937 cell model |[5][6] |
In another significant line of research, derivatives of 2,8-diazaspiro[4.5]decan-1-one were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][8] These kinases are essential components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immunity. Dual inhibition of TYK2 and JAK1 has shown promise for treating autoimmune disorders like inflammatory bowel disease.[7]
Table 3: Activity of Lead Dual TYK2/JAK1 Inhibitor
| Compound | Target | IC₅₀ | Selectivity | Source |
|---|---|---|---|---|
| Compound 48 | TYK2 | 6 nM | >23-fold vs. JAK2 | [7][8] |
| Compound 48 | JAK1 | 37 nM | >23-fold vs. JAK2 |[7][8] |
The lead compound, 48 , not only demonstrated excellent potency and selectivity but also exhibited superior anti-inflammatory efficacy compared to tofacitinib in an acute ulcerative colitis model.[7] Its mechanism involves regulating the expression of TYK2/JAK1-dependent genes and modulating the differentiation of Th1, Th2, and Th17 cells.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase (e.g., RIPK1, TYK2, JAK1).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Compound 41 or 48) dissolved in DMSO
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar ADP-detecting technology)
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further into the assay buffer.
-
In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific enzyme).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and quantify the amount of ATP remaining by adding the Kinase-Glo® reagent. This reagent measures luminescence, which is inversely proportional to kinase activity (as active kinase consumes ATP).
-
Measure the luminescent signal using a plate reader.
-
Data are normalized to controls (0% inhibition with DMSO vehicle; 100% inhibition with a broad-spectrum inhibitor or no enzyme).
-
The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one core is a chemically tractable and highly valuable scaffold. While data on the fundamental properties of the parent molecule are still emerging, its true potential has been unlocked through the synthesis of derivatives. These derivatives have proven to be exceptionally potent and selective inhibitors of key kinases in the necroptosis and JAK-STAT pathways. The successful development of compounds with nanomolar efficacy in preclinical models of inflammatory disease underscores the significance of this scaffold for future drug discovery and development efforts. Further exploration of this chemical space is highly warranted to generate novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
